Cas no 12542-36-8 (Gossypol-acetic acid)

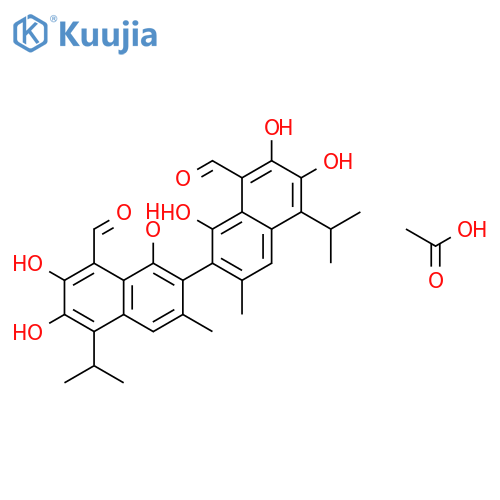

Gossypol-acetic acid structure

商品名:Gossypol-acetic acid

CAS番号:12542-36-8

MF:C32H34O10

メガワット:578.606370449066

MDL:MFCD00058385

CID:48934

PubChem ID:329799926

Gossypol-acetic acid 化学的及び物理的性質

名前と識別子

-

- 1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)[2,2'-binaphthalene]-8,8'-dicarboxaldehyde-acetic acid

- GOSSYPOL ACETATE

- GOSSYPOL-ACETIC ACID

- aceticacidgossypol

- Gossypolaceticacidcomplex

- GOSSYPOLMONOACETICACID

- GOSSYPOLACETATE(GOSSYPOL-ACETICACID)

- Gossypol (acetic acid)

- (±)-Gossypol-acetic aci

- (±)-Gossypol-acetic acid

- Acetate gossypol

- AT101

- GOSSYPOL ACETATE(RG)

- Gossypol Acetic Acid

- Cotton seed P.E

- Cottonseed extract

- BL-193 (acetic acid)

- AT 101 acetic acid

- NSC19048

- SCHEMBL352576

- MFCD00058385

- Gossypol acetic acid [MI]

- G0543

- 12542-36-8

- aceticacid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

- Gossypol acetic acid, (R)-

- Gossypol xAcetate

- 732279-26-4

- (-)-GOSSYPOL; ACETIC ACID

- 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde - acetic acid (1:1)

- acetic acid compound with (S)-1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1:1)

- NSC-727858

- SMR000058743

- CS-3859

- AT101 acetate

- NSC727858

- Gossypol acetic acid [WHO-DD]

- AT-101 (acetic acid)

- (-)-Gossypol acetic acid

- FT-0686636

- FT-0768953

- (S)-Gossypol acetic acid salt

- BCP09006

- AT 101 acetic acid; AT101 acetic acid;AT-101 acetic acid; (-)-Gossypol acetic acid; (R)-Gossypol acetic acid; Gossypol acetic acid

- HY-15464A

- AT-101 (AT101)

- U9GNI6VT5N

- (R)-Gossypol acetic acid

- AS-15487

- (R)-Gossypol acetic acid salt

- F85296

- NSC-19048

- 12542-36-8 (ACETIC ACID)

- BCP24040

- AC-34098

- HMS3651H13

- Acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1:1)

- HMS500I15

- 866541-93-7

- acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthyl-8,8'-dicarbaldehyde (1:1)

- (S)-Gossypol (acetic acid)

- CCG-39212

- Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)

- Gossypol acetic acid, R-

- NCGC00178279-01

- Gossypol acetic acid clathrate

- Acetate-gossypol

- NSC 19048

- A900030

- DTXSID90921593

- (R)-(-)-Gossypol acetic acid

- ()-Gossypol-acetic acid;BL 193 (acetic acid)

- CHEMBL1516388

- NIOHNDKHQHVLKA-UHFFFAOYSA-N

- F85115

- s2812

- MLS002702979

- J-005228

- SW197103-3

- R-(-)-gossypol acetic acid

- MLS000028630

- UNII-U9GNI6VT5N

- GossypolAcOHSalt

- s2303

- Gossypol acetate, (R)-

- HY-17510

- 5453-04-3

- (+/-)-Gossypol acetic acid

- acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

- AKOS022188380

- (S)-Gossypol acetic acid

- 1189561-66-7

- 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde acetate salt

- ( inverted exclamation markA)-Gossypol-acetic acid

- 115038-46-5

- (+/-)-Gossypol-acetic acid;BL 193 (acetic acid)

- Opera_ID_1014

- GOSSYPOLACETATE

- A920161

- Acetic acid compound with 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde

- DB-081879

- DA-59684

- DA-50760

- DA-60718

- Gossypol AcOH Salt

- Gossypol-acetic acid

-

- MDL: MFCD00058385

- インチ: InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)

- InChIKey: NIOHNDKHQHVLKA-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C2=C(O)C(C(C=O)=C(O)C(O)=C3C(C)C)=C3C=C2C)C(C)=CC4=C(C(C)C)C(O)=C(O)C(C=O)=C41.O=C(O)C

計算された属性

- せいみつぶんしりょう: 578.215197g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 回転可能化学結合数: 5

- どういたいしつりょう: 578.215197g/mol

- 単一同位体質量: 578.215197g/mol

- 水素結合トポロジー分子極性表面積: 193Ų

- 重原子数: 42

- 複雑さ: 811

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- ぶんしりょう: 578.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 3.1800

- ゆうかいてん: 164-168°C

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: Soluble in acetone or methanol at 5mg/ml

- PSA: 192.82000

- LogP: 6.47310

- じょうきあつ: No data available

Gossypol-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | G5875-1 g |

Gossypol Acetic Acid |

12542-36-8 | ≥98% | 1g |

$295.00 | 2023-07-11 | |

| TRC | G767900-250mg |

Gossypol Acetic Acid |

12542-36-8 | 250mg |

$ 121.00 | 2023-09-07 | ||

| TRC | G767900-2.5g |

Gossypol Acetic Acid |

12542-36-8 | 2.5g |

$ 374.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D511445-5g |

Acetate gossypol |

12542-36-8 | 98% | 5g |

$320 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2730-200 mg |

Gossypol acetic acid |

12542-36-8 | 99.00% | 200mg |

¥822.00 | 2022-04-26 | |

| MedChemExpress | HY-17510-100mg |

Gossypol (acetic acid) |

12542-36-8 | 99.17% | 100mg |

¥700 | 2024-05-25 | |

| eNovation Chemicals LLC | D511445-25g |

Acetate gossypol |

12542-36-8 | 98% | 25g |

$590 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2730-100 mg |

Gossypol acetic acid |

12542-36-8 | 99.00% | 100MG |

¥647.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4924-100mg |

Acetate gossypol |

12542-36-8 | 98% | 100mg |

¥1151.00 | 2023-09-07 | |

| abcr | AB166370-5 g |

Gossypol acetate; . |

12542-36-8 | 5 g |

€667.20 | 2023-07-20 |

Gossypol-acetic acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:12542-36-8)Gossypol (acetic acid)

注文番号:A1200205

在庫ステータス:in Stock

はかる:1g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 02:41

価格 ($):170.0

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:12542-36-8)Acetate gossypol

注文番号:TB07440

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:58

価格 ($):price inquiry

Gossypol-acetic acid 関連文献

-

Yanxia Liu,Lulu Wang,Lin Zhao,Yagang Zhang Nat. Prod. Rep. 2022 39 1282

-

2. Antiviral mechanism study of gossypol and its Schiff base derivatives based on reactive oxygen species (ROS)Bin Zhang,Ling Li,Yuxiu Liu,Qingmin Wang RSC Adv. 2016 6 87637

12542-36-8 (Gossypol-acetic acid) 関連製品

- 118-93-4(2'-Hydroxyacetophenone)

- 90141-22-3(AT 101)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 122-25-8(5,5'-Methylenebis(2-hydroxybenzoic Acid) (~90%))

- 303-45-7(Gossypol)

- 72-48-0(Alizarin)

- 129-43-1(1-Hydroxyanthracene-9,10-dione)

- 117-99-7(2-Hydroxyphenone)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)

- 117-10-2(Danthron)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:12542-36-8)Acetategossypol

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:12542-36-8)Gossypol-acetic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ